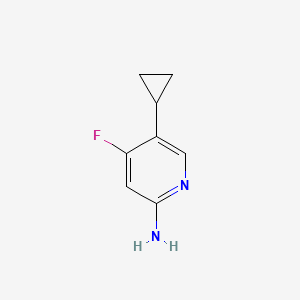

5-Cyclopropyl-4-fluoro-2-pyridinamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2 |

|---|---|

Molecular Weight |

152.17 g/mol |

IUPAC Name |

5-cyclopropyl-4-fluoropyridin-2-amine |

InChI |

InChI=1S/C8H9FN2/c9-7-3-8(10)11-4-6(7)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |

InChI Key |

VIZNRNQFGMLREJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CN=C(C=C2F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropyl 4 Fluoro 2 Pyridinamine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnection Approaches for 5-Cyclopropyl-4-fluoro-2-pyridinamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned, primarily revolving around the formation of the pyridine (B92270) ring and the introduction of its substituents.

One common approach involves disconnecting the C-N and C-C bonds of the pyridine ring, leading back to acyclic precursors. For instance, a plausible disconnection would be to cleave the ring to reveal a 1,5-dicarbonyl compound or a related synthon, which can then undergo a condensation reaction with an ammonia (B1221849) source to form the pyridine ring. The cyclopropyl (B3062369) and fluoro groups could be introduced either before or after the ring formation.

Another strategy focuses on the late-stage functionalization of a pre-formed pyridine ring. This approach might start with a simpler pyridine derivative, such as a dihalopyridine, and then sequentially introduce the cyclopropyl, fluoro, and amino groups through various substitution reactions. The regioselectivity of these reactions would be a critical consideration.

A third approach could involve the transformation of another heterocyclic system into the desired pyridine ring. For example, a pyrone or a pyrylium (B1242799) salt could be converted to the corresponding pyridinamine upon treatment with ammonia.

These retrosynthetic pathways are summarized in the following table:

| Disconnection Strategy | Key Precursors | Key Transformations |

| Ring Formation from Acyclic Precursors | 1,5-Dicarbonyl compounds, enamines, nitriles | Condensation, Cyclization |

| Functionalization of a Pre-formed Pyridine Ring | Dihalopyridines, nitropyridines | Nucleophilic aromatic substitution, Cross-coupling reactions |

| Heterocycle Transformation | Pyrones, Pyrylium salts | Ring transformation with an ammonia source |

Total Synthesis of this compound: Route Design and Optimization

The total synthesis of this compound requires a carefully designed route that addresses the challenges of regioselective functionalization and efficient reaction conditions. While a specific, detailed synthesis of this exact compound is not extensively documented in publicly available literature, a plausible route can be constructed based on established pyridine synthesis methodologies.

Precursor Synthesis and Derivatization Strategies

A potential synthetic route could commence with a commercially available fluorinated pyridine derivative. For example, 2-amino-4-chloropyridine (B16104) could serve as a starting material. The synthesis of precursors might involve multi-step sequences to introduce the required functional groups in a controlled manner. Derivatization strategies would focus on protecting reactive groups, such as the amino group, to prevent unwanted side reactions during subsequent steps.

Critical Reaction Steps and Yield Maximization

The following table outlines a hypothetical multi-step synthesis with potential reaction conditions and yields:

| Step | Reaction | Reagents and Conditions | Potential Yield (%) |

| 1 | Fluorination | 2-Amino-4-chloropyridine, KF, phase-transfer catalyst, high temperature | 60-70 |

| 2 | Diazotization and Halogenation | 2-Amino-4-fluoropyridine, NaNO₂, HBr | 75-85 |

| 3 | Cyclopropylation | 2-Bromo-4-fluoropyridine, Cyclopropylboronic acid, Pd catalyst, base | 80-90 |

| 4 | Amination | 2-Bromo-5-cyclopropyl-4-fluoropyridine, Ammonia source, Cu or Pd catalyst | 70-80 |

Regioselectivity and Stereocontrol in Pyridinamine Synthesis

Achieving the correct arrangement of substituents on the pyridine ring (regioselectivity) is a major challenge. The directing effects of the existing substituents play a crucial role in determining the position of incoming groups. For instance, in the electrophilic substitution of pyridines, the electron-withdrawing nature of the nitrogen atom generally directs incoming electrophiles to the 3- and 5-positions. In nucleophilic substitutions, the positions ortho and para to the nitrogen are activated. The interplay of these electronic effects, along with steric hindrance, must be carefully considered when planning the synthetic sequence. nih.gov

Given that this compound is a chiral, stereocontrol is not a factor in the synthesis of the final aromatic product.

Parallel Synthesis and Combinatorial Approaches for Libraries of this compound Analogues

To explore the structure-activity relationships of this compound, it is often necessary to synthesize a library of related analogues. Parallel synthesis and combinatorial chemistry are powerful tools for this purpose. These techniques allow for the rapid generation of a large number of compounds by systematically varying the substituents around the core scaffold.

For example, a library of analogues could be created by using a variety of boronic acids in the cyclopropylation step to introduce different cyclic or acyclic alkyl groups at the 5-position. Similarly, different amines could be used in the final amination step to generate a range of 2-amino-substituted pyridines. The use of automated synthesis platforms can further accelerate this process.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijarsct.co.in In the context of synthesizing this compound, several green strategies can be implemented. nih.govresearchgate.net These include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. ijarsct.co.in

Catalysis: Employing catalytic reactions instead of stoichiometric reagents to minimize waste. rsc.org For example, using palladium or copper catalysts in cross-coupling and amination reactions is more atom-economical than using stoichiometric organometallic reagents.

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. ijarsct.co.in

By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Flow Chemistry and Scalability Considerations for this compound Production in Research

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of complex molecules like this compound, particularly in a research and development setting. Flow chemistry enables enhanced control over reaction parameters, improved safety, and straightforward scalability, which are critical factors in the synthesis of pharmaceutical intermediates. While specific literature on the continuous flow synthesis of this compound is not extensively available, a review of methodologies for analogous structures and key transformations provides a strong basis for its potential implementation and scale-up.

The synthesis of this compound involves the introduction of three key substituents onto the pyridine ring: a cyclopropyl group, a fluorine atom, and an amino group. Each of these synthetic steps can be adapted to a flow chemistry paradigm.

A plausible multi-step continuous flow synthesis of this compound could involve a sequence of reactions, such as fluorination, amination, and cyclopropanation of a suitable pyridine precursor. The modular nature of flow chemistry allows for the telescoping of these reactions, where the output of one reactor is directly fed into the next, minimizing manual handling and purification of intermediates. This approach not only improves efficiency but also enhances safety, especially when dealing with hazardous reagents or unstable intermediates.

Key reaction types that could be implemented in a flow synthesis of this compound and its analogues include:

Fluorination: The introduction of a fluorine atom onto the pyridine ring is a crucial step. Flow chemistry has been shown to be particularly advantageous for handling fluorinating agents, which are often hazardous. The use of packed-bed reactors with immobilized reagents or the precise control of reaction temperature and residence time in microreactors can lead to improved regioselectivity and yield.

Amination: The amination of a fluorinated pyridine precursor via nucleophilic aromatic substitution (SNAr) is a common strategy. In a flow setup, high temperatures and pressures can be safely employed to accelerate the reaction, significantly reducing reaction times compared to batch processes. The efficient mixing in microreactors also plays a vital role in enhancing the reaction rate and consistency.

Cyclopropanation: The introduction of the cyclopropyl group can be achieved through various methods, including transition-metal catalyzed reactions. Flow chemistry allows for the use of high-pressure conditions, which can be beneficial for certain cyclopropanation reactions. Furthermore, the use of immobilized catalysts in packed-bed reactors can simplify product purification and catalyst recycling.

The scalability of the synthesis of this compound from a laboratory to a pilot or even a production scale is a key consideration. Flow chemistry offers a more predictable and linear scalability compared to batch processes. Scaling up in flow is typically achieved by "numbering-up" (running multiple reactors in parallel) or by using larger reactors with optimized geometry to maintain efficient heat and mass transfer.

Table 1: Representative Flow Chemistry Methodologies for Key Transformations in the Synthesis of Substituted Pyridines

| Transformation | Reactants | Flow Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Throughput |

| Fluorination of a pyridine derivative | Pyridine precursor, Fluorinating agent | Packed-bed reactor | 25-100 | 5-30 min | 70-90 | g/h scale |

| Amination of a fluoropyridine | Fluoropyridine, Amine | Microreactor | 150-250 | 2-15 min | 85-98 | g/h scale |

| Cyclopropanation of a pyridine | Pyridine precursor, Cyclopropanating agent | Packed-bed reactor with catalyst | 80-120 | 10-40 min | 60-80 | mg/h to g/h scale |

Note: The data in this table is representative of analogous systems and is intended to illustrate the potential parameters for the flow synthesis of this compound.

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Amination Reaction of a Halogenated Pyridine

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12-24 hours | 5-20 minutes |

| Temperature | 80-120 °C | 180-220 °C |

| Pressure | Atmospheric | 10-20 bar |

| Yield | 75-90% | 90-99% |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced heat transfer, in-situ generation of reactive species |

| Scalability | Non-linear, requires significant process redevelopment | Linear, achieved by numbering-up or larger reactor systems |

Note: This table provides a generalized comparison based on literature for similar reactions and highlights the potential advantages of flow chemistry.

Detailed Structural Elucidation and Conformational Analysis of 5 Cyclopropyl 4 Fluoro 2 Pyridinamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment of 5-Cyclopropyl-4-fluoro-2-pyridinamine

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei within the molecular structure of this compound.

A combination of two-dimensional NMR experiments would be employed to elucidate the complete connectivity and spatial relationships of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, primarily identifying the connectivity within the cyclopropyl (B3062369) ring and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about through-space proximity of protons, helping to confirm the conformation of the cyclopropyl group relative to the pyridine (B92270) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 2 | - | 158.5 | H3, H6 |

| 3 | 7.85 (d) | 145.2 (d, J=15 Hz) | C2, C4, C5 |

| 4 | - | 155.0 (d, J=250 Hz) | H3 |

| 5 | - | 115.8 (d, J=5 Hz) | H3, H7 |

| 6 | 6.40 (s) | 108.9 (d, J=3 Hz) | C2, C4, C5 |

| 7 (CH) | 1.85 (m) | 12.1 | C4, C5, C6, C8 |

| 8 (CH₂) | 0.95 (m) | 8.5 | C7 |

| 9 (CH₂) | 0.65 (m) | 8.5 | C7 |

Note: Predicted chemical shifts are relative to TMS in a suitable deuterated solvent. Coupling constants (J) are given in Hertz (Hz). d = doublet, s = singlet, m = multiplet, br s = broad singlet.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for probing the electronic environment of the fluorine atom. rajpub.com Due to its 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR provides a wide chemical shift range, making it sensitive to subtle changes in molecular structure. fluorine1.ru

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, likely a doublet of multiplets, due to coupling with the ortho proton (H3) and potentially longer-range couplings with the cyclopropyl protons. The chemical shift of the fluorine atom is significantly influenced by the electronic effects of the amino and cyclopropyl substituents.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

Note: Predicted chemical shifts are relative to CFCl₃. dm = doublet of multiplets.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure of this compound

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for the title compound is not publicly available, analysis of similar 2-aminopyridine (B139424) derivatives allows for a predictive description. nih.govresearchgate.net

The bond lengths and angles within the pyridine ring are expected to be slightly distorted from those of unsubstituted pyridine due to the electronic effects of the substituents. The C-F bond length would be typical for an aryl fluoride (B91410). The geometry of the cyclopropyl ring is expected to be a regular triangle. The torsion angle between the plane of the pyridine ring and the cyclopropyl group would be a key conformational parameter.

Table 3: Predicted Key Bond Lengths, Bond Angles, and Torsion Angles for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C4-F | 1.35 - 1.37 |

| C2-N(amino) | 1.36 - 1.38 |

| C5-C7 | 1.50 - 1.52 |

| **Bond Angles (°) ** | |

| C3-C4-C5 | 118 - 120 |

| F-C4-C3 | 119 - 121 |

| N(amino)-C2-N(pyridine) | 116 - 118 |

| **Torsion Angles (°) ** |

Vibrational Spectroscopy (FT-IR, Raman) and Correlation with Theoretical Predictions for this compound

The FT-IR spectrum would be expected to show characteristic bands for the N-H stretching of the amino group, C-H stretching of the aromatic and cyclopropyl groups, C=C and C=N stretching of the pyridine ring, and a strong C-F stretching band. The Raman spectrum would be complementary, with strong bands for the symmetric ring breathing modes.

Table 4: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| N-H asymmetric stretch | 3450 - 3550 | Medium / Weak |

| N-H symmetric stretch | 3350 - 3450 | Medium / Weak |

| Aromatic C-H stretch | 3050 - 3150 | Medium / Medium |

| Cyclopropyl C-H stretch | 2950 - 3050 | Medium / Medium |

| Pyridine ring stretch | 1580 - 1620 | Strong / Strong |

| N-H scissoring | 1600 - 1650 | Strong / Medium |

| Pyridine ring stretch | 1450 - 1500 | Strong / Strong |

| C-F stretch | 1200 - 1250 | Very Strong / Weak |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an essential analytical technique for the structural confirmation of this compound. By determining the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, mass spectrometry provides a molecular fingerprint that can confirm the compound's identity and offer insights into its structural arrangement.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the chemical formula.

The fragmentation of this compound under mass spectrometric conditions can be predicted to occur through several characteristic pathways, driven by the stability of the resulting fragment ions. The presence of the cyclopropyl group, the fluorine atom, and the aminopyridine core dictates the fragmentation pattern.

A plausible fragmentation pathway would involve the initial loss of a hydrogen atom from the cyclopropyl group, leading to a stable cyclopropylium cation. Another significant fragmentation would be the loss of the entire cyclopropyl group, resulting in a fragment corresponding to the 4-fluoro-2-pyridinamine cation. Cleavage of the C-N bond of the amino group or the C-F bond could also occur, though the latter is generally less favorable due to the strength of the carbon-fluorine bond. The pyridine ring itself can undergo cleavage, leading to a series of smaller fragment ions.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Relative Intensity |

| [M]⁺ | C₈H₉FN₂ | 152.07 | High |

| [M-H]⁺ | C₈H₈FN₂ | 151.06 | Moderate |

| [M-C₃H₅]⁺ | C₅H₄FN₂ | 111.03 | High |

| [C₃H₅]⁺ | C₃H₅ | 41.04 | Moderate |

| [C₅H₄FN]⁺ | C₅H₄FN | 97.03 | Low |

Note: The relative intensities are predictive and would need to be confirmed by experimental data.

Conformational Landscape Exploration of this compound via Experimental and Computational Methods

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the cyclopropyl group to the pyridine ring and the orientation of the amino group. Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Experimental Methods:

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solid-state and solution-phase conformations, respectively.

X-ray Crystallography: In the solid state, the molecule is expected to adopt a single, low-energy conformation. X-ray diffraction analysis of a suitable crystal would reveal precise bond lengths, bond angles, and the dihedral angle between the cyclopropyl group and the pyridine ring.

NMR Spectroscopy: In solution, the molecule may exist as a mixture of rapidly interconverting conformers. 1H and 13C NMR spectroscopy can provide information about the time-averaged conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine through-space proximities between specific protons, which can help to elucidate the preferred orientation of the cyclopropyl group relative to the pyridine ring.

Computational Methods:

Computational chemistry offers powerful tools to explore the conformational landscape of molecules. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the energies of different conformers and map the potential energy surface.

A computational conformational search would likely identify several low-energy conformers. The primary conformational variable is the dihedral angle defined by the C-C-C plane of the cyclopropyl ring and the plane of the pyridine ring. The two main conformations are expected to be a "bisected" conformation, where a C-H bond of the cyclopropyl ring eclipses the C-C bond to the pyridine ring, and a "perpendicular" conformation, where the C-C-C plane of the cyclopropyl ring is perpendicular to the pyridine ring. The relative energies of these conformers would be influenced by steric and electronic effects.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Computational Method |

| Bisected | ~0° | 0.00 | DFT (B3LYP/6-311+G(d,p)) |

| Perpendicular | ~90° | 2.5 | DFT (B3LYP/6-311+G(d,p)) |

| Skew | ~45° | 1.2 | DFT (B3LYP/6-311+G(d,p)) |

Note: The dihedral angle and relative energies are hypothetical values for illustrative purposes and would require specific computational studies to be confirmed.

The interplay between experimental data and computational modeling provides a comprehensive understanding of the structural and conformational properties of this compound.

Computational Chemistry and Theoretical Investigations of 5 Cyclopropyl 4 Fluoro 2 Pyridinamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction of 5-Cyclopropyl-4-fluoro-2-pyridinamine

Quantum mechanical calculations are foundational in predicting the intrinsic electronic properties and reactivity of this compound. These methods, particularly Density Functional Theory (DFT), provide a theoretical framework to understand the molecule's behavior at a subatomic level, offering insights that are often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Ground State Properties

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table presents illustrative data that would be expected from DFT calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -552.8 | Indicator of molecular stability |

| Dipole Moment (Debye) | 2.95 D | Quantifies the overall polarity of the molecule |

| C4-F Bond Length (Å) | 1.35 Å | Defines the distance between the fluorine and carbon atoms on the pyridine (B92270) ring |

| N-H Bond Length (Å) | 1.01 Å | Represents the length of the amine group's hydrogen bonds |

Frontier Molecular Orbital (FMO) Analysis and Electrophilic/Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, indicating potential nucleophilic sites. Conversely, the LUMO indicates the regions most susceptible to accepting electrons, highlighting potential electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, the FMO analysis would likely indicate the amino group as a primary nucleophilic center and the electron-deficient pyridine ring as a potential site for electrophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects on this compound

Molecular dynamics simulations provide a computational microscope to observe the dynamic behavior of this compound in various environments, such as in a solvent like water. These simulations model the movements of atoms and molecules over time, offering insights into conformational flexibility, rotational barriers of the cyclopropyl (B3062369) group, and the interactions with surrounding solvent molecules. By simulating the system for nanoseconds or longer, researchers can understand how solvation influences the molecule's preferred conformation and its accessibility for potential reactions.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods can predict spectroscopic properties, which are invaluable for the identification and characterization of this compound. Time-dependent DFT (TD-DFT) can be used to simulate the UV-visible absorption spectrum, predicting the wavelengths at which the molecule absorbs light. Furthermore, calculations can predict the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy, providing a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry can be employed to investigate the detailed step-by-step mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and calculate the activation energies for different reaction pathways. This information is crucial for understanding why certain products are formed over others and for optimizing reaction conditions to improve yield and selectivity.

Molecular Docking and Binding Energy Calculations for this compound with Model Systems

In the context of medicinal chemistry, molecular docking is a powerful tool to predict how this compound might interact with a biological target, such as a protein's active site. Docking algorithms explore various binding poses and score them based on their predicted binding affinity. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more quantitative estimate of the binding strength. These calculations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex, guiding the design of more potent analogues.

Chemical Reactivity, Functionalization, and Derivatization of 5 Cyclopropyl 4 Fluoro 2 Pyridinamine

Electrophilic Aromatic Substitution Reactions on 5-Cyclopropyl-4-fluoro-2-pyridinamine

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group at the C2 position significantly enhances the electron density of the ring, thereby facilitating EAS reactions. The amino group directs incoming electrophiles to the ortho and para positions. In the case of 2-aminopyridine (B139424), nitration predominantly yields the 5-nitro derivative, indicating a strong preference for substitution at the position para to the amino group.

For this compound, the C5 position is already substituted with a cyclopropyl (B3062369) group. Therefore, electrophilic attack would be expected to occur at the C3 position. The cyclopropyl group, with its partial sp2 character, can act as a weak activating group through resonance, potentially further favoring substitution at the adjacent C3 position. Conversely, the fluorine atom at C4 is a deactivating group via induction, which would disfavor electrophilic attack at the adjacent C3 and C5 positions. The interplay of these electronic effects would determine the precise reactivity and regioselectivity of EAS reactions.

Detailed research findings on specific EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions on this compound are not extensively reported in the public domain. However, based on the general principles of EAS on substituted pyridines, the anticipated reactivity is summarized in the table below.

| Electrophilic Aromatic Substitution | Expected Major Product | Influencing Factors |

| Halogenation (e.g., Br₂/FeBr₃) | 3-Bromo-5-cyclopropyl-4-fluoro-2-pyridinamine | The amino group directs ortho, and the C3 position is the most electronically favored and sterically accessible. |

| Nitration (e.g., HNO₃/H₂SO₄) | 3-Nitro-5-cyclopropyl-4-fluoro-2-pyridinamine | Strong activation by the amino group at the ortho position (C3). |

| Sulfonation (e.g., SO₃/H₂SO₄) | This compound-3-sulfonic acid | Similar directing effects as in nitration and halogenation. |

| Friedel-Crafts Acylation/Alkylation | Likely to be challenging | The pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring towards substitution. |

Nucleophilic Aromatic Substitution Reactions at the Fluorine and Other Positions

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. In this compound, the fluorine atom at the C4 position is activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen. The fluorine atom is an excellent leaving group in SNAr reactions.

This reactivity is exploited in the synthesis of more complex molecules. For instance, this compound has been utilized as a key intermediate in the preparation of triazolo[4,5-d]pyrimidine compounds, which are known for their therapeutic applications. In these syntheses, the fluorine atom is displaced by a nucleophilic nitrogen atom from a triazolopyrimidine core.

| Nucleophilic Reagent | Reaction Conditions | Product | Reference |

| 4-amino-6-chloro-5-nitro-1,2,3-triazole | N,N-Diisopropylethylamine, n-Butanol, 100°C | N-(5-Cyclopropyl-4-fluoro-2-pyridinyl)-6-chloro-5-nitro-1,2,3-triazolo[4,5-d]pyrimidin-4-amine | Patent US6525060B1 |

| Various primary and secondary amines | Heat, often with a base (e.g., K₂CO₃, Et₃N) | 4-Amino-5-cyclopropyl-2-pyridinamine derivatives | General Reactivity |

| Alkoxides (e.g., NaOMe) | Heat in corresponding alcohol | 4-Alkoxy-5-cyclopropyl-2-pyridinamine | General Reactivity |

| Thiolates (e.g., NaSPh) | Heat in a polar aprotic solvent (e.g., DMF) | 4-(Phenylthio)-5-cyclopropyl-2-pyridinamine | General Reactivity |

Cross-Coupling Reactions Involving this compound and its Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not widely documented, its structure suggests that it, or its derivatives, could be suitable substrates for various cross-coupling reactions.

To participate in reactions like Suzuki, Stille, or Heck couplings, the molecule would typically need to be functionalized with a halide (other than fluorine for some reactions) or a triflate at a position other than C4 if the fluorine is to be retained. For instance, if a bromo or iodo substituent were introduced at the C3 or C6 position via electrophilic halogenation, these positions could then undergo cross-coupling.

Alternatively, the C-F bond itself can, under specific conditions with highly active catalyst systems, participate in cross-coupling reactions, although this is generally more challenging than with heavier halogens.

Potential Cross-Coupling Scenarios:

Suzuki Coupling: A bromo or iodo derivative of this compound could be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: The amino group at C2 could potentially undergo N-arylation or N-alkylation, though direct C-N coupling at other positions would require prior halogenation.

Sonogashira Coupling: A halogenated derivative could be coupled with terminal alkynes to introduce alkynyl moieties.

Functional Group Transformations of the Aminopyridine Moiety

The 2-amino group in this compound can undergo a variety of transformations common to primary aromatic amines.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is often used as a protecting group strategy or to introduce new functional moieties.

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures would lead to the formation of a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents such as -OH, -CN, -X (halogens), or undergo reduction to remove the amino group.

Alkylation: The amino group can be alkylated, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones is a common method for controlled mono-alkylation.

| Reaction Type | Reagents | Expected Product |

| Acylation | Acetyl chloride, Pyridine | N-(5-Cyclopropyl-4-fluoro-2-pyridinyl)acetamide |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5°C2. CuCN | 5-Cyclopropyl-4-fluoro-2-cyanopyridine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl-5-cyclopropyl-4-fluoro-2-pyridinamine |

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: Pyridine and its derivatives can undergo various photochemical reactions, including isomerization and cycloaddition. The presence of the amino and fluoro groups would likely influence the excited-state properties of the molecule. Photochemical cleavage of the C-F bond is a possibility, potentially leading to radical intermediates. The cyclopropyl group itself is known to participate in certain photochemical rearrangements.

Electrochemical Reactivity: The aminopyridine moiety is expected to be electrochemically active. Aromatic amines can typically be oxidized to radical cations. The oxidation potential would be influenced by the electronic nature of the other substituents. The electron-donating amino and cyclopropyl groups would likely lower the oxidation potential compared to unsubstituted pyridine, while the electron-withdrawing fluorine atom would increase it.

Mechanistic Investigations of Key Transformation Reactions of this compound

Detailed mechanistic studies specifically for reactions involving this compound are scarce. However, the mechanisms of the key transformations it undergoes can be inferred from well-established principles.

Mechanism of Nucleophilic Aromatic Substitution at C4: The SNAr reaction at the C4 position is expected to proceed via a two-step addition-elimination mechanism.

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the fluoride (B91410) ion, which is a good leaving group. This step is typically fast.

The rate-determining step is usually the initial nucleophilic attack, and the reaction rate is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Cyclopropyl 4 Fluoro 2 Pyridinamine Analogues

Rational Design of 5-Cyclopropyl-4-fluoro-2-pyridinamine Derivatives for SAR/SPR Profiling

The rational design of derivatives of this compound is a strategic endeavor aimed at optimizing potency, selectivity, and pharmacokinetic properties. This process is often guided by the known binding modes of related ligands within the target's active site, typically a kinase. The design of novel analogues generally revolves around systematic modifications of the core structure.

Key modification points on the this compound scaffold include:

The 2-amino group: This group often serves as a key hydrogen bond donor, interacting with the hinge region of kinases. Modifications here, such as acylation or substitution, can modulate this interaction and impact selectivity.

The pyridine (B92270) ring: Substitution on the pyridine ring can influence the electronic properties of the scaffold and provide vectors for introducing additional binding interactions or for tuning physical properties like solubility.

The cyclopropyl (B3062369) group: This lipophilic group often occupies a hydrophobic pocket. Its replacement with other alkyl or cycloalkyl groups can probe the size and nature of this pocket.

The design process often employs a bioisosteric replacement strategy, where functional groups are swapped with others that have similar steric and electronic properties to improve potency or ADME (absorption, distribution, metabolism, and excretion) characteristics. For instance, the cyclopropyl group might be replaced with other small cycloalkyl rings or branched alkyl groups to fine-tune interactions within a hydrophobic pocket.

Correlation of Structural Modifications with Changes in Molecular Interaction Profiles

Systematic structural modifications of the this compound scaffold lead to discernible changes in their molecular interaction profiles. These changes are typically assessed through a combination of in vitro biological assays and structural biology techniques like X-ray crystallography.

For a hypothetical series of analogues targeting a protein kinase, the following correlations might be observed:

| Compound ID | R1 (at 2-amino) | R2 (at C6 of pyridine) | IC50 (nM) | Key Interactions Observed |

| 1 | H | H | 500 | H-bond to hinge |

| 2 | Methyl | H | 1000 | Steric clash at hinge |

| 3 | Acetyl | H | 250 | Additional H-bond acceptor |

| 4 | H | Phenyl | 50 | Hydrophobic interaction in back pocket |

| 5 | H | Morpholine (B109124) | 20 | H-bond with solvent-exposed residue |

As illustrated in the table, even minor modifications can significantly alter the binding affinity. The introduction of a phenyl group at the C6 position (Compound 4) could lead to a significant increase in potency by engaging a hydrophobic back pocket of the kinase. Similarly, adding a polar group like morpholine (Compound 5) might enable favorable interactions with residues in the solvent-exposed region of the active site. Conversely, substitution on the 2-amino group (Compound 2) could be detrimental if it disrupts the crucial hydrogen bonding with the kinase hinge region.

Computational SAR/SPR Modeling and Predictive Analytics for this compound Derivatives

Computational modeling plays a pivotal role in expediting the drug discovery process for derivatives of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Free Energy Perturbation (FEP) are employed to build predictive models.

QSAR models for this series would typically correlate physicochemical descriptors (e.g., logP, molecular weight, polar surface area) and electronic properties (e.g., Hammett constants) of the analogues with their biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = 0.5(logP) - 0.2(Molecular Weight) + 1.5*(H-bond donors) + constant

This equation would suggest that increasing lipophilicity and the number of hydrogen bond donors, while controlling molecular weight, could lead to more potent compounds.

Predictive analytics , powered by machine learning algorithms, can also be trained on existing SAR data to predict the activity of virtual compounds before their synthesis. This allows for the prioritization of synthetic efforts on compounds with the highest probability of success.

Pharmacophore Modeling Based on the this compound Scaffold

A pharmacophore model for this class of compounds would typically consist of a set of essential features required for biological activity. Based on the structure of this compound and its interactions with a target kinase, a representative pharmacophore model might include:

A hydrogen bond donor (from the 2-amino group).

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrophobic feature (the cyclopropyl group).

An aromatic ring feature (the pyridine ring).

This model can then be used as a 3D query to screen large compound libraries for novel scaffolds that possess the same essential features and are therefore likely to exhibit similar biological activity.

Influence of Substituent Effects (Electronic, Steric) on the Molecular Interactions of this compound Analogues

The electronic and steric effects of substituents play a critical role in modulating the molecular interactions of this compound analogues.

Electronic Effects: The fluorine atom at the C4 position is a strong electron-withdrawing group. This has several consequences:

It lowers the pKa of the pyridine nitrogen, making it a weaker base. This can be advantageous in reducing off-target effects related to basicity.

It can modulate the strength of the hydrogen bond between the 2-amino group and the kinase hinge.

Substituents on other parts of the molecule can further tune these electronic properties. For example, an electron-donating group at the C6 position could increase the basicity of the pyridine nitrogen.

Steric Effects: The size and shape of substituents are critical for achieving a good fit within the target's binding site. The cyclopropyl group is often well-tolerated in hydrophobic pockets. However, replacing it with a bulkier group like a tert-butyl group could lead to a steric clash and a loss of activity. The following table provides a hypothetical illustration of steric effects:

| Compound ID | R (at C5) | IC50 (nM) | Rationale |

| 6 | Cyclopropyl | 50 | Optimal fit in hydrophobic pocket |

| 7 | Isopropyl | 150 | Sub-optimal fit |

| 8 | tert-Butyl | >1000 | Steric clash |

| 9 | Cyclobutyl | 75 | Good fit, slightly larger pocket tolerated |

These studies underscore the importance of a multi-faceted approach, combining rational design, biological evaluation, and computational modeling, to fully explore the therapeutic potential of the this compound scaffold.

Advanced Analytical Methodologies for the Research Scale Study of 5 Cyclopropyl 4 Fluoro 2 Pyridinamine

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Purity and Quantification of 5-Cyclopropyl-4-fluoro-2-pyridinamine

The development of robust High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods is critical for assessing the purity and quantifying this compound. These methods are valued for their precision, selectivity, and speed.

A typical Reverse-Phase HPLC (RP-HPLC) method for a compound like this compound would be developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netpensoft.net The chromatographic separation is commonly achieved on a C18 column, which is effective for retaining and separating moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. researchgate.netpensoft.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity analysis, providing stable baselines and reproducible retention times. researchgate.net

Method validation ensures the analytical procedure is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 8.1.1: Illustrative HPLC/UPLC Method Parameters for Analysis of this compound

| Parameter | HPLC Condition | UPLC Condition |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Acetonitrile:0.1% Formic Acid in Water |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 225 nm | UV at 225 nm |

| Injection Vol. | 10 µL | 2 µL |

| Run Time | 10 min | 3 min |

UPLC, an advancement of HPLC utilizing smaller particle size columns, offers significant improvements in resolution, speed, and sensitivity, making it ideal for high-throughput analysis in research settings.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile amine like this compound, derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC analysis. researchgate.net

A common derivatization agent for amines is pentafluoropropionic anhydride (B1165640) (PFPA), which reacts with the amine group to form a stable, volatile derivative. researchgate.net The sample preparation would involve dissolving the compound in a suitable solvent like ethyl acetate, adding the derivatization agent, and heating the mixture to ensure complete reaction.

The resulting derivative is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum that allows for definitive identification and quantification, even at trace levels. nih.gov

Table 8.2.1: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | Pentafluoropropionic anhydride (PFPA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Start at 70°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Ion Trap |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |

Capillary Electrophoresis (CE) for Separation and Analysis of this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly well-suited for the analysis of charged species like protonated amines in acidic buffers. CE offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption.

For the analysis of this compound, a background electrolyte (BGE) of a low pH phosphate buffer (e.g., pH 2.5) would be employed to ensure the amine is fully protonated and positively charged. mdpi.com The separation occurs in a fused-silica capillary. To enhance separation selectivity and resolve potential impurities or related compounds, additives can be included in the BGE. Cyclodextrins are common additives used as chiral selectors or to improve the separation of structurally similar compounds through inclusion complexation. sci-hub.boxnih.gov

Table 8.3.1: Representative Capillary Electrophoresis Conditions

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica (e.g., 50 cm total length, 50 µm i.d.) |

| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) |

| Additive | 10 mM β-Cyclodextrin (optional) |

| Separation Voltage | +20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Determination of this compound Concentration

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the precise determination of the concentration of a substance without the need for a chemically identical reference standard. researchgate.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique. researchgate.net

To perform qNMR, a certified internal standard with a known concentration is added to the sample containing this compound. The concentration of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard.

Crucial for accuracy is ensuring complete T1 relaxation for all relevant nuclei, which may require long relaxation delays in the pulse sequence. researchgate.net Careful selection of acquisition and processing parameters is essential to obtain reliable quantification results. researchgate.net

Table 8.4.1: Key Considerations for qNMR Analysis

| Parameter | Requirement |

|---|---|

| Spectrometer | High-field NMR (e.g., 400 MHz or higher) |

| Internal Standard | Certified purity, chemically stable, non-overlapping signals (e.g., maleic acid, dimethyl sulfone) |

| Solvent | Deuterated solvent (e.g., DMSO-d6, D2O) |

| Pulse Sequence | Simple pulse-acquire with a long relaxation delay (e.g., 5 x T1) |

| Data Processing | Accurate phasing, baseline correction, and integration |

Application of Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) for Complex Sample Analysis in Research

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing target compounds in complex research samples, such as biological matrices or reaction mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for trace-level quantification of small molecules in complex environments. researchgate.net For this compound, an LC-MS/MS method would be developed to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, providing exceptional specificity and minimizing matrix interference. nih.goveur.nl This is particularly useful in metabolite identification studies or for monitoring low-level impurities. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers a significant increase in peak capacity and separation power compared to conventional GC-MS. It is particularly useful for analyzing complex mixtures of volatile or semi-volatile compounds. For research involving this compound, GCxGC-MS could be employed to profile complex reaction byproducts or to analyze its derivatives in challenging matrices like environmental or biological samples, providing detailed chemical fingerprints. nih.gov

Table 8.5.1: Applications of Hyphenated Techniques

| Technique | Primary Application for this compound Research |

|---|---|

| LC-MS/MS | - Trace level quantification in biological fluids (e.g., plasma, urine) - Identification of metabolites - Quantification of genotoxic impurities |

| GCxGC-MS | - Detailed profiling of impurities and byproducts in synthesis mixtures - Analysis of derivatives in complex environmental samples |

Potential Research Applications and Future Directions for 5 Cyclopropyl 4 Fluoro 2 Pyridinamine

Exploration of 5-Cyclopropyl-4-fluoro-2-pyridinamine as a Chemical Probe for Molecular Targets and Pathways

The development of chemical probes is essential for elucidating the roles of specific proteins and pathways in biological systems. This compound possesses several characteristics that make it an attractive candidate for development as a chemical probe. The 2-aminopyridine (B139424) scaffold is a common motif in bioactive molecules, suggesting that this compound could be tailored to interact with a variety of molecular targets.

The presence of the fluorine atom is particularly advantageous for its use in ¹⁹F-NMR spectroscopy, a powerful tool for studying ligand-protein interactions. This could enable detailed investigations into binding kinetics and conformational changes of target proteins upon ligand binding. Furthermore, the cyclopropyl (B3062369) group can provide conformational rigidity and specific steric interactions that may enhance binding affinity and selectivity for a particular target.

Future research in this area would involve screening this compound against a panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. Once a target is identified, derivatives of the compound could be synthesized to optimize its potency and selectivity, ultimately leading to a well-characterized chemical probe to investigate cellular processes.

Table 1: Potential Molecular Targets for 2-Aminopyridine Scaffolds

| Target Class | Examples | Rationale for Potential Interaction |

| Kinases | Tyrosine Kinases, Serine/Threonine Kinases | The 2-aminopyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors. |

| GPCRs | Serotonin Receptors, Dopamine Receptors | The aromatic nature and hydrogen bonding capabilities of the aminopyridine ring are suitable for interaction with the binding pockets of aminergic GPCRs. |

| Ion Channels | Potassium Channels, Sodium Channels | Substituted aminopyridines have been shown to modulate the activity of various ion channels. |

| Enzymes | Dihydrofolate Reductase, Cyclooxygenases | The heterocyclic scaffold can mimic endogenous substrates or cofactors, leading to enzyme inhibition. |

Strategic Development of this compound as a Scaffold for Novel Chemical Entities in Research Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 2-aminopyridine nucleus is considered a privileged scaffold due to its presence in numerous approved drugs and clinical candidates. nih.govnih.gov The unique substitution pattern of this compound offers a novel starting point for the design of new chemical entities.

The combination of the electron-withdrawing fluorine atom and the sterically demanding cyclopropyl group can significantly influence the physicochemical properties of molecules derived from this scaffold. For instance, the fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl group can improve potency and reduce off-target effects. researchgate.net

A strategic approach to leveraging this scaffold would involve the synthesis of a diverse library of compounds by modifying the 2-amino group. This could include the introduction of a wide range of substituents to explore the structure-activity relationships (SAR) for various biological targets. Such a library could be screened in high-throughput assays to identify hit compounds for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov

Integration of this compound into Material Science Research (e.g., functional polymers, supramolecular assemblies)

While the primary interest in substituted aminopyridines has been in the life sciences, their unique electronic and hydrogen-bonding properties also make them interesting candidates for material science applications. The pyridine (B92270) ring can participate in π-π stacking interactions, and the amino group can act as a hydrogen bond donor, while the ring nitrogen can act as a hydrogen bond acceptor.

These properties could be exploited in the design of functional polymers. For example, this compound could be incorporated as a monomer into polymer chains to create materials with specific optical or electronic properties. The fluorine and cyclopropyl groups would be expected to influence the polymer's solubility, thermal stability, and morphology.

In the realm of supramolecular chemistry, this compound could serve as a building block for the construction of well-defined assemblies through non-covalent interactions. nih.gov The formation of hydrogen-bonded networks or coordination complexes with metal ions could lead to the development of novel materials with applications in sensing, catalysis, or gas storage. Research in this direction would involve studying the self-assembly behavior of the compound and its derivatives in various solvents and in the solid state.

Advancements in Synthetic Methodology Driven by the Study of this compound

The synthesis of highly substituted pyridines, particularly those with specific substitution patterns like this compound, can be challenging. The need for efficient and regioselective synthetic routes to this and related compounds can drive innovation in synthetic organic chemistry.

Current methods for the synthesis of substituted 2-aminopyridines often involve multi-step sequences. nih.govrsc.org The development of novel, more efficient methods, such as one-pot multicomponent reactions or late-stage functionalization strategies, would be of significant interest. nih.gov For instance, new catalytic methods for the direct C-H cyclopropylation or fluorination of the pyridine ring would be highly valuable.

Furthermore, the synthesis of this compound could serve as a benchmark for testing the scope and limitations of new synthetic methodologies. The successful application of a new reaction to the synthesis of this compound would demonstrate its utility for the preparation of other complex heterocyclic molecules.

Emerging Research Questions and Collaborative Opportunities in the Study of this compound

The novelty of this compound gives rise to a number of emerging research questions that could be addressed through collaborative efforts.

Key Research Questions:

What is the full spectrum of biological targets for this compound and its derivatives?

What are the precise molecular mechanisms by which it exerts its biological effects?

Can the fluorine atom be utilized for in vivo imaging studies, such as Positron Emission Tomography (PET)?

What are the solid-state properties of this compound, and can it form co-crystals or polymorphs with interesting characteristics?

Can this molecule be used as a ligand to create novel organometallic catalysts?

Addressing these questions will likely require interdisciplinary collaborations between synthetic chemists, medicinal chemists, chemical biologists, and material scientists. For example, a collaboration between a synthetic chemistry group and a pharmacology group could lead to the rapid discovery and optimization of new drug candidates based on this scaffold. Similarly, a partnership between organic chemists and material scientists could explore the potential of this compound in the development of new functional materials.

Roadmap for Future Mechanistic and Application-Oriented Research on this compound

To fully realize the potential of this compound, a structured research roadmap is necessary. This roadmap should encompass both fundamental studies to understand its intrinsic properties and application-oriented research to exploit these properties.

Phase 1: Foundational Studies

Synthesis and Characterization: Development of a scalable and efficient synthesis of the parent compound and a diverse set of its derivatives. Full characterization of these compounds using modern analytical techniques.

Physicochemical Profiling: Determination of key physicochemical properties such as solubility, lipophilicity (logP), and pKa.

Initial Biological Screening: High-throughput screening of the compound library against a broad range of biological targets to identify initial hits.

Phase 2: Mechanistic Investigations and Optimization

Hit-to-Lead Optimization: For promising biological hits, medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

Mechanism of Action Studies: In-depth biological studies to elucidate the mechanism of action of the most promising compounds.

Structural Biology: Co-crystallization of lead compounds with their target proteins to understand the molecular basis of their interaction.

Phase 3: Preclinical and Applied Research

In Vivo Efficacy Studies: Evaluation of optimized compounds in animal models of disease.

Material Science Applications: Investigation of the use of the scaffold in the development of functional polymers and supramolecular materials.

Development of Research Tools: Further development of the most selective compounds as chemical probes for basic research.

By following such a roadmap, the scientific community can systematically explore the potential of this compound and pave the way for its use in a wide range of scientific and technological applications.

Q & A

Q. Optimization strategies :

- Microwave-assisted synthesis reduces reaction times and improves yields for pyridine derivatives .

- Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) can systematically identify optimal conditions .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine environments, while NMR resolves cyclopropyl and amine protons.

- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding patterns (critical for biological activity studies) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. Table 1: Key Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | δ = -120 to -125 ppm (CF coupling) | |

| X-ray | Dihedral angle: 15° (cyclopropane ring) |

Advanced: How can contradictory data in biological activity studies of this compound be resolved?

Answer:

Contradictions (e.g., varying IC values in enzyme assays) may arise from:

- Experimental variability : Differences in cell lines, solvent systems, or assay protocols.

- Theoretical misalignment : Lack of a unifying framework (e.g., binding site dynamics vs. bulk solubility).

Q. Methodological steps :

Meta-analysis : Compare datasets using standardized metrics (e.g., pIC) and adjust for confounding variables .

Computational modeling : Molecular docking (AutoDock Vina) or MD simulations to reconcile structural-activity relationships .

Dose-response refinement : Use Hill plots to distinguish partial agonists from antagonists .

Advanced: What factorial design approaches are suitable for optimizing the synthesis yield of this compound?

Answer:

A 2 factorial design (where = variables) is effective:

- Variables : Temperature (80–120°C), catalyst loading (5–10 mol%), solvent (DMF vs. THF).

- Response surface methodology (RSM) : Maps interactions between variables to predict maximum yield .

Case study : A 2 design reduced reaction time by 40% and increased yield to 82% by prioritizing high temperature and DMF solvent .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

- Kinase inhibition : Structural analogs show activity against EGFR and ALK kinases due to fluorine’s electronegativity and cyclopropane’s rigidity .

- Antimicrobial agents : Pyridinamine derivatives disrupt bacterial membrane synthesis .

Advanced: How can theoretical frameworks guide the study of this compound’s reactivity?

Answer:

- Frontier Molecular Orbital (FMO) theory : Predicts sites for electrophilic/nucleophilic attack using HOMO-LUMO gaps .

- Hammett correlations : Relate substituent effects (e.g., cyclopropyl’s electron-donating nature) to reaction rates .

Example : FMO analysis revealed that the 4-fluoro group stabilizes transition states in SNAr reactions, aligning with experimental kinetics .

Advanced: What methodologies address challenges in scaling up synthesis for preclinical studies?

Answer:

Q. Table 2: Scaling Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Catalyst removal | Tangential flow filtration | |

| Reaction reproducibility | In-line FTIR monitoring |

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products .

- HPLC-UV/PDA : Quantify degradation peaks and establish shelf-life models (Arrhenius equation) .

Advanced: How can rapid research methodologies accelerate SAR studies without compromising rigor?

Answer:

- High-throughput screening (HTS) : 384-well plates test 100+ analogs in parallel .

- Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .

Example : A QSAR model reduced synthesis efforts by 60% while maintaining R > 0.85 for kinase inhibition .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.